N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-(4-Acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide is a pyrazolo[1,5-a]pyrimidine acetamide derivative characterized by a sulfur-containing thioether linkage and multiple aromatic substituents. Its structure includes a 5-tert-butyl group, a 3-(4-chlorophenyl) moiety, and a 2-methyl group on the pyrimidine ring, while the acetamide side chain is substituted with a 4-acetylphenyl group.
Properties
Molecular Formula |
C27H27ClN4O2S |
|---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H27ClN4O2S/c1-16-25(19-6-10-20(28)11-7-19)26-30-22(27(3,4)5)14-24(32(26)31-16)35-15-23(34)29-21-12-8-18(9-13-21)17(2)33/h6-14H,15H2,1-5H3,(H,29,34) |
InChI Key |
DRRRYPFPNXXWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as acylation, sulfonation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Substituent Variations
The compound shares structural homology with several pyrazolo[1,5-a]pyrimidine acetamides and related derivatives. Key analogs include:
Key Observations :
- Substituent Effects : The tert-butyl and 4-chlorophenyl groups in the target compound enhance steric bulk and lipophilicity compared to the smaller methyl and fluorophenyl groups in F-DPA and DPA-714 .
- Sulfur Linkages : The sulfanyl acetamide group in the target compound mirrors the thioether functionalities in Compound 1 , which are critical for intermolecular interactions (e.g., hydrogen bonding or π-stacking).
- Biological Activity : While F-DPA and DPA-714 are radiolabeled tracers for neuroimaging (targeting translocator protein), the target compound’s 4-acetylphenyl group may confer distinct binding affinities or metabolic stability .
Physicochemical and Pharmacokinetic Comparisons
Molecular Weight and Solubility :
- The target compound (MW ≈ 535 g/mol) is heavier than F-DPA (MW ≈ 413 g/mol) and DPA-714 (MW ≈ 471 g/mol) due to its tert-butyl and 4-chlorophenyl substituents. This increased molecular weight correlates with reduced aqueous solubility, as observed in structurally analogous pyrimidine derivatives .
- The 4-nitrophenyl group in Compound 1 further reduces solubility compared to the acetylphenyl group in the target compound .
Lipophilicity (logP) :
- The tert-butyl and chloro substituents in the target compound likely elevate logP (>4.5), making it more lipophilic than F-DPA (logP ≈ 3.1) and DPA-714 (logP ≈ 3.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
